molecular formula C4H10ClNOS B1321775 Thiomorpholine-1-oxide hydrochloride CAS No. 76176-87-9

Thiomorpholine-1-oxide hydrochloride

Cat. No.: B1321775
CAS No.: 76176-87-9
M. Wt: 155.65 g/mol
InChI Key: CNAHTBMMJSMMEC-UHFFFAOYSA-N
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Description

Thiomorpholine-1-oxide hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. It is a derivative of thiomorpholine, where the sulfur atom is oxidized to form an oxide, and the compound is further stabilized as a hydrochloride salt. The molecular formula of this compound is C4H10ClNOS, and it has a molecular weight of 155.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiomorpholine-1-oxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as the oxidizing agent. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-1-oxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Thiomorpholine-1-oxide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiomorpholine-1-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, which lacks the oxide group.

    Morpholine: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.

    Piperidine: A related heterocyclic compound containing a nitrogen atom but lacking sulfur.

Uniqueness

Thiomorpholine-1-oxide hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, along with the oxidized sulfur atom. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,4-thiazinane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAHTBMMJSMMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76176-87-9
Record name Thiomorpholine, 1-oxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76176-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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